3-(3-Fluoro-4-methoxyphenoxy)azetidine
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Overview
Description
3-(3-Fluoro-4-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, which is further connected to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenoxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenoxy)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-3-methoxyphenoxy)azetidine: Similar structure with the fluoro and methoxy groups in different positions.
3-(3-Methoxyphenoxy)azetidine: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoroazetidine hydrochloride: Contains a fluoro group but lacks the methoxy and phenoxy groups.
Uniqueness
3-(3-Fluoro-4-methoxyphenoxy)azetidine is unique due to the specific positioning of the fluoro and methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
QIBMNPKRNGNJGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CNC2)F |
Origin of Product |
United States |
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